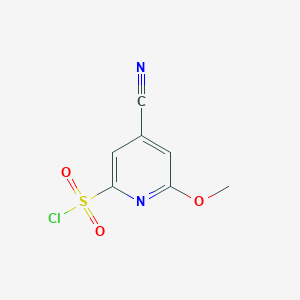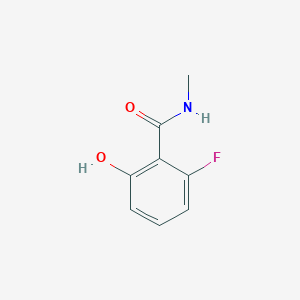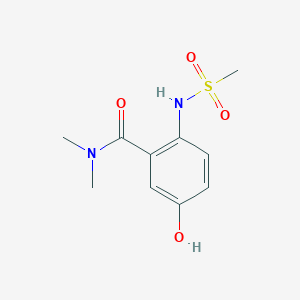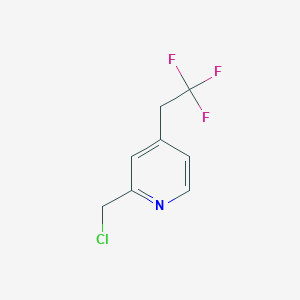
2-(Chloromethyl)-4-(2,2,2-trifluoroethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-4-(2,2,2-trifluoroethyl)pyridine is a chemical compound that features a pyridine ring substituted with a chloromethyl group at the 2-position and a trifluoroethyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-(2,2,2-trifluoroethyl)pyridine typically involves the introduction of the chloromethyl and trifluoroethyl groups onto the pyridine ring. One common method involves the reaction of 2-chloromethylpyridine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-4-(2,2,2-trifluoroethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the trifluoroethyl group or the pyridine ring itself.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new pyridine derivative with an amine group, while oxidation can introduce hydroxyl or carbonyl groups .
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-4-(2,2,2-trifluoroethyl)pyridine has several applications in scientific research:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system or exhibiting antimicrobial properties.
Agrochemicals: It can be employed in the development of new pesticides or herbicides due to its ability to interact with biological targets.
Materials Science: The compound’s unique chemical properties make it useful in the design of new materials with specific electronic or optical characteristics.
Mecanismo De Acción
The mechanism by which 2-(Chloromethyl)-4-(2,2,2-trifluoroethyl)pyridine exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-(2,2,2-trifluoroethyl)pyridine: Similar in structure but with a bromine atom instead of a chlorine atom.
2,2,2-Trifluoroethyl pyridine: Lacks the chloromethyl group but retains the trifluoroethyl substitution.
2-Chloromethylpyridine: Contains the chloromethyl group but lacks the trifluoroethyl substitution.
Uniqueness
The combination of these groups allows for versatile modifications and the development of new derivatives with tailored properties .
Propiedades
Fórmula molecular |
C8H7ClF3N |
|---|---|
Peso molecular |
209.59 g/mol |
Nombre IUPAC |
2-(chloromethyl)-4-(2,2,2-trifluoroethyl)pyridine |
InChI |
InChI=1S/C8H7ClF3N/c9-5-7-3-6(1-2-13-7)4-8(10,11)12/h1-3H,4-5H2 |
Clave InChI |
SECAETFTOXURSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1CC(F)(F)F)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B14851206.png)

![7-Methyl-2H-pyrano[2,3-B]pyridin-3(4H)-one](/img/structure/B14851222.png)
![Tert-butyl 3-[6-(difluoromethoxy)pyridin-3-yl]prop-2-enoate](/img/structure/B14851228.png)
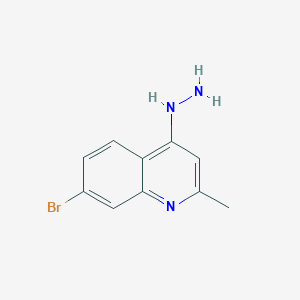
![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14851253.png)

![Tert-butyl [2-acetyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14851267.png)
